

Spectroscopic Analysis of 3-Amino-2-methoxy-6-picoline: A Technical Guide

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Compound of Interest

Compound Name: 3-Amino-2-methoxy-6-picoline

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectroscopic data and general experimental protocols relevant to the characterization of **3-Amino-2-methoxy-6-picoline** (also known as 2-methoxy-6-methylpyridin-3-amine). While a complete, experimentally verified dataset for this specific molecule is not readily available in the reviewed literature, this guide offers valuable reference information based on closely related compounds and standard analytical techniques.

Physicochemical Properties

Basic physicochemical properties of **3-Amino-2-methoxy-6-picoline** are summarized in the table below. This information is primarily derived from computational predictions and supplier data.

Property	Value	Source
Molecular Formula	C ₇ H ₁₀ N ₂ O	PubChem[1]
Molecular Weight	138.17 g/mol	PubChem[1]
CAS Number	186413-79-6	ChemicalBook[2]
Appearance	Brown liquid	CymitQuimica[3]
Boiling Point	246.7 °C at 760 mmHg (Predicted)	N/A
Density	1.103 g/cm ³ (Predicted)	N/A

Spectroscopic Data (Reference Compound)

Detailed experimental spectroscopic data for **3-Amino-2-methoxy-6-picoline** is not available in the public domain. However, ¹H NMR data has been reported for its positional isomer, 6-Methoxy-2-methylpyridin-3-amine (CAS 52090-56-9). This information is presented for reference.

¹H NMR Data of 6-Methoxy-2-methylpyridin-3-amine

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment (Proposed)
6.9	d	1H	Pyridine-H
6.4	d	1H	Pyridine-H
3.8	s	3H	Methoxy (-OCH ₃)
2.33	s	3H	Methyl (-CH ₃)

Solvent: CDCl₃

Experimental Protocols

The following sections detail generalized experimental protocols for acquiring NMR, IR, and MS data for aminopyridine derivatives like **3-Amino-2-methoxy-6-picoline**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

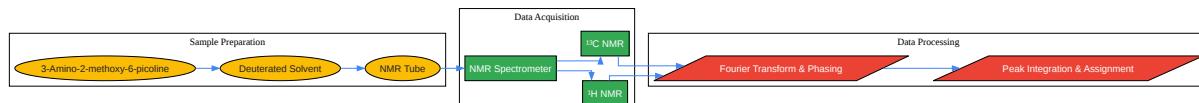
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

Sample Preparation:

- Weigh approximately 5-10 mg of the sample.
- Dissolve the sample in a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6 , or MeOD). The choice of solvent should be based on the sample's solubility and the desired chemical shift window.
- Transfer the solution to a 5 mm NMR tube.
- If quantitative analysis is required, a known amount of an internal standard (e.g., tetramethylsilane - TMS) can be added.

Data Acquisition:

- ^1H NMR: A standard single-pulse experiment is typically sufficient. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.
- ^{13}C NMR: A proton-decoupled experiment (e.g., using a broadband decoupling sequence) is standard. A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are generally required due to the lower natural abundance and smaller gyromagnetic ratio of the ^{13}C nucleus.
- 2D NMR (COSY, HSQC, HMBC): These experiments can be performed to aid in the complete assignment of proton and carbon signals by identifying spin-spin couplings and through-bond correlations.



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Fig. 1: General workflow for NMR analysis.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.

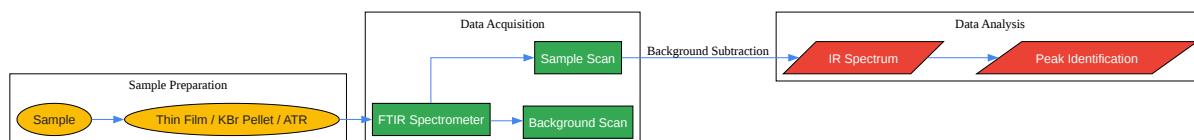
Sample Preparation:

- **Neat Liquid:** If the sample is a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
- **KBr Pellet:** For solid samples, a small amount of the sample is ground with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet.
- **Attenuated Total Reflectance (ATR):** A small amount of the sample is placed directly on the ATR crystal. This method requires minimal sample preparation.

Data Acquisition:

- A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded.
- The sample is placed in the spectrometer, and the sample spectrum is recorded.

- The instrument software automatically subtracts the background from the sample spectrum to produce the final IR spectrum. The data is typically collected over a range of 4000-400 cm^{-1} .



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Fig. 2: General workflow for IR analysis.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of the molecule, and to study its fragmentation pattern.

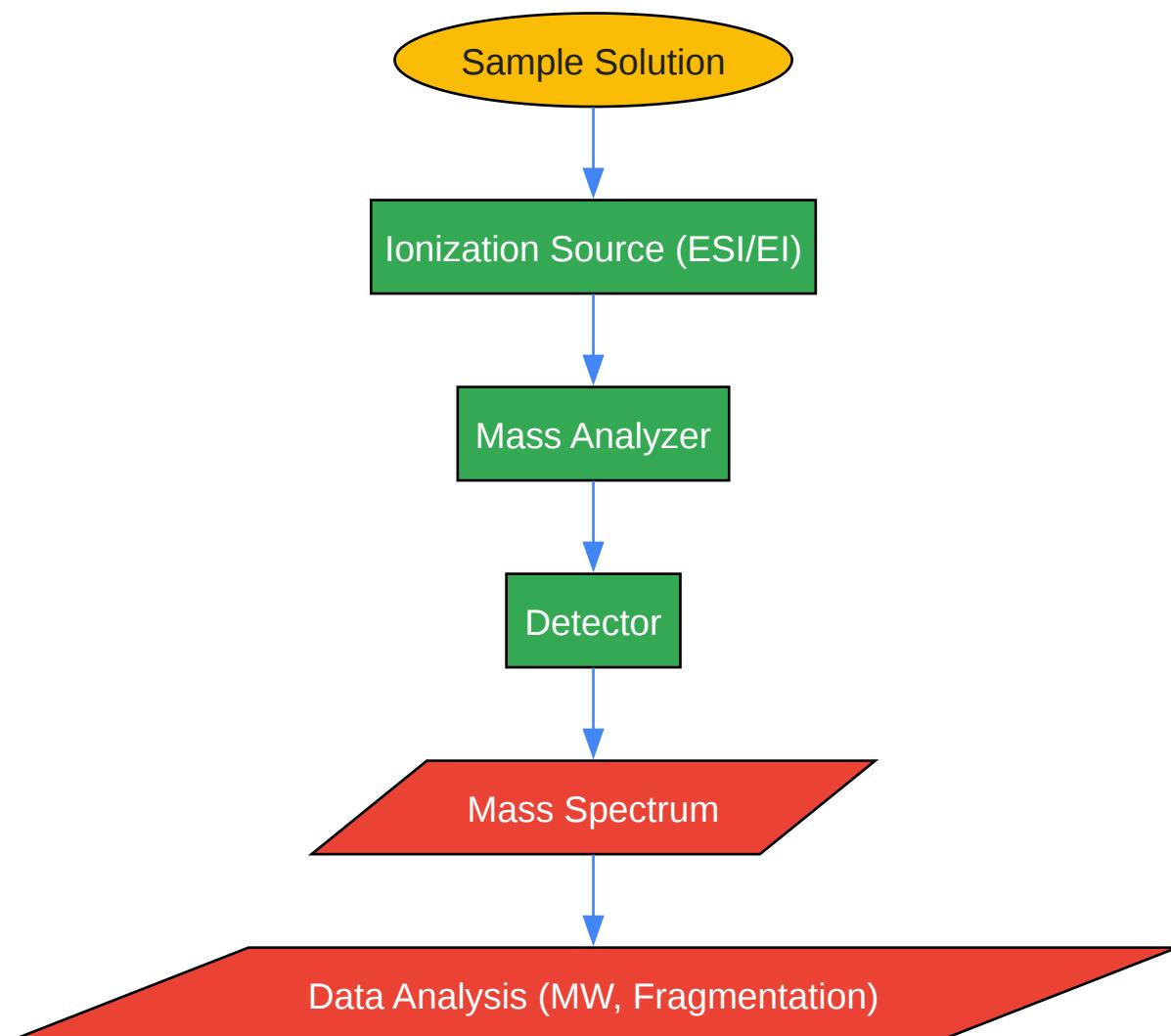
Instrumentation: A mass spectrometer equipped with a suitable ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).

Sample Preparation:

- **ESI:** The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (typically in the $\mu\text{g/mL}$ to ng/mL range). The solution is then directly infused into the mass spectrometer.
- **EI:** For volatile samples, the sample can be introduced via a gas chromatography (GC-MS) system or a direct insertion probe.

Data Acquisition:

- The sample is introduced into the ionization source, where molecules are converted into gas-phase ions.
- The ions are then accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
- The detector records the abundance of ions at each m/z value, generating a mass spectrum.
- For structural elucidation, tandem mass spectrometry (MS/MS) can be performed, where a specific parent ion is selected, fragmented, and the resulting daughter ions are analyzed.



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Fig. 3: General workflow for MS analysis.

Conclusion

This technical guide provides a framework for the spectroscopic characterization of **3-Amino-2-methoxy-6-picoline**. While specific experimental data for this compound remains elusive in the public domain, the provided protocols for NMR, IR, and MS, along with the reference data for a closely related isomer, offer a solid starting point for researchers. It is recommended that any future work on this compound includes a thorough spectroscopic characterization to contribute to the public body of scientific knowledge.

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References

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- To cite this document: BenchChem. [Spectroscopic Analysis of 3-Amino-2-methoxy-6-picoline: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b065721#spectroscopic-data-nmr-ir-ms-of-3-amino-2-methoxy-6-picoline>

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